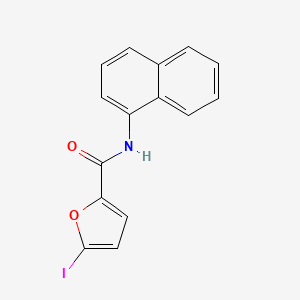

5-iodo-N-1-naphthyl-2-furamide

説明

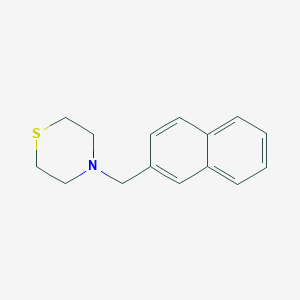

5-iodo-N-1-naphthyl-2-furamide, also known as INA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. INA is a furan derivative that contains an iodine atom and a naphthyl group, making it a unique and valuable chemical for research purposes.

科学的研究の応用

Chemosensor for Mercury Ions

A study developed a novel chemosensor incorporating the 5-(4-nitrophenyl)-2-furan group and α-naphthylamine, demonstrating its application in the dual-channel sensing of mercury ions. The chemosensor's design enables significant changes in color and fluorescence intensity for naked eye recognition, with the 5-(4-nitrophenyl)-2-furan group acting as an effective chromophore. This sensor exhibits high selectivity for mercury ions, even in the presence of high concentrations of other metal ions, making it a promising tool for environmental monitoring and safety assessments (Zhang et al., 2014).

Melanin Concentrating Hormone Receptor Antagonists

Another research application of furamide derivatives, specifically naphtho[1,2-b]furan-2-carboxamides, has been in the discovery of potent melanin concentrating hormone receptor 1 (MCH-R1) antagonists. Through an extensive structure-activity relationship study, derivatives with various aryl and heteroaryl groups at C-5 of the naphtho[1,2-b]furan-2-carboxamide skeleton were explored, leading to the identification of a highly potent MCH-R1 antagonist. This compound showed good metabolic stability and did not significantly inhibit cytochrome P450 enzymes, although it had poor oral bioavailability (Lim et al., 2013).

Synthesis of Biobased Polymers

Furamide derivatives, particularly those derived from furan dicarboxylic acid, have been highlighted in the synthesis of biobased polymers. These polymers are gaining attention due to their sustainability and environmental benefits. The study underscores the potential of furan-based monomers in creating innovative materials with enhanced thermo-mechanical and biodegradability properties. These polymers are explored for applications in packaging, textiles, coatings, and other daily use objects, marking a significant step towards reducing dependency on petroleum-based products (Sousa et al., 2015).

Organic Photovoltaics

Research into naphthodithiophene-based nonfullerene acceptors for organic solar cells (OSCs) has shown promising improvements in power conversion efficiency. By extending the π-conjugation of the naphthalene-based core, a higher electron mobility and broader absorption were achieved, leading to OSCs with significantly higher efficiency. This work demonstrates the potential of furamide derivatives in enhancing the performance of organic photovoltaics, offering an exciting direction for future energy generation technologies (Zhu et al., 2018).

Catalytic Fast Pyrolysis for Green Aromatics

A study on the catalytic fast pyrolysis of biomass with ZSM-5 based catalysts presented a method to produce green aromatics and olefins. This research highlights the potential of furamide derivatives in transforming biomass into valuable chemicals, contributing to the development of sustainable chemical processes (Carlson et al., 2011).

特性

IUPAC Name |

5-iodo-N-naphthalen-1-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO2/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQJRKIKDBCTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(O3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyl-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4577211.png)

![4,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4577223.png)

![2-(4-chloro-3-methylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4577224.png)

![1-[(3-methylbenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4577234.png)

![8-ethyl-2-[4-({[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}carbonothioyl)-1-piperazinyl]-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4577259.png)

![4-(5-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577268.png)

![N-2-pyridinyl-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4577276.png)

![N-{2-[(butylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4577278.png)

![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577284.png)

![N-cyclohexyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide](/img/structure/B4577293.png)